MS21570

GPCR selectivity off-target screening GPR171 pharmacology

Researchers studying the BigLEN-GPR171 axis face a critical bottleneck: no other small molecule enables acute, reversible GPR171 blockade. Lentiviral knockdown requires weeks; GPR171 agonists produce opposite effects. MS21570 is the only extensively characterized GPR171 antagonist in published literature. It uniquely blocks BigLEN-mediated signaling (EC50 0.6 nM in hypothalamic membranes), reduces anxiety-like behavior at 5 mg/kg i.p. (p<0.05), attenuates fear memory consolidation upon intra-BLA injection (p<0.05), and suppresses CNO-mediated food intake without affecting basal feeding-unlike orexigenic agonists. For immuno-oncology, it validates GPR171 as a T cell checkpoint target. Procure ≥98% HPLC-pure MS21570 for reproducible, temporally precise GPR171 inhibition.

Molecular Formula C10H11N3S2
Molecular Weight 237.3 g/mol
Cat. No. B1676852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS21570
SynonymsMS21570;  MS-21570;  MS 21570; 
Molecular FormulaC10H11N3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)SCC2=CC=CC=C2
InChIInChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
InChIKeyKFLNRVSOQJTXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS21570 Compound Procurement Guide: A Selective GPR171 Antagonist with Validated In Vivo Anxiolytic-Like Activity


MS21570 (also designated MS0021570_1; CAS 65373-29-7) is a 1,3,4-thiadiazol-2-amine derivative that functions as a selective small-molecule antagonist of the G protein-coupled receptor GPR171, the cognate receptor for the abundant neuropeptide BigLEN . Identified through homology-model-based virtual screening, MS21570 is reported to block BigLEN-mediated GPR171 activation with an IC50 of 220 nM and to antagonize GPR171 agonist-mediated [35S]GTPγS binding with an EC50 of 0.6 nM in rat hypothalamic membranes .

Why MS21570 Cannot Be Replaced by Standard Anxiolytics or Other GPR171 Ligands in Research Procurement


For researchers studying the BigLEN-GPR171 axis, generic substitution is not feasible because MS21570 remains the only extensively pharmacologically and behaviorally characterized small-molecule GPR171 antagonist in the published literature . Unlike GPR171 agonists such as MS0015203, which produce opposite behavioral effects, the antagonist MS21570 uniquely enables blockade of this receptor system . Proxies like GPR171-targeting shRNA knockdown require weeks of lentiviral expression and lack the temporal precision of acute pharmacological inhibition. Even within the same virtual screening campaign, the only other identified hit with antagonistic potential, MS0015917, lacks thorough in vivo characterization . Below, quantitative evidence establishes exactly where MS21570 differs from its closest functional comparators.

MS21570 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against GPR171 Agonists and Broad GPCR Selectivity Profiling


Broad GPCR Selectivity Profiling: MS21570 vs. 80 Membrane Targets

MS21570 was screened at 10 μM against a diverse panel of 80 membrane targets, including approximately 70 GPCRs. It displaced less than 30% of radioligand binding at all targets with the single exception of the melatonin 1A receptor (MT1AR), where it exhibited approximately 1000-fold lower functional potency than at GPR171 in cAMP assays . This selectivity profile directly contrasts with the GPR171 agonist MS0015203, which was also profiled against 80 membrane proteins and demonstrated selectivity for GPR171, but the numerical displacement values for individual off-targets were not reported in a directly comparable format .

GPCR selectivity off-target screening GPR171 pharmacology radioligand displacement

Functional Antagonism: MS21570 Blocks GPR171 Agonist MS0015203 with Sub-Nanomolar Potency

MS21570 dose-dependently antagonized MS0015203-mediated increases in [35S]GTPγS binding in rat hypothalamic membranes with an EC50 of 0.6 nM, demonstrating functional antagonism at the G-protein activation level . This is in contrast to MS0015203 itself, which acts as a GPR171 agonist with a binding IC50 of 81 nM . MS21570 also blocked BigLEN (1 μM)-mediated decreases in intracellular cAMP levels in CHO cells expressing GPR171 at 10 μM, and importantly did not affect μ-opioid receptor (DAMGO)-mediated or P2Y12 receptor (MesADP)-mediated signaling, confirming pathway-specific antagonism .

functional antagonism GTPγS binding GPR171 antagonist potency BigLEN signaling blockade

Opposing In Vivo Behavioral Profiles: MS21570 Anxiolytic-Like Effects vs. MS0015203 Null Effect

In a direct in vivo comparison, systemic administration of MS21570 (5 mg/kg, i.p.) significantly increased center time in the open field test compared to vehicle (Fisher's LSD; t(33)=2.07, p<0.05), indicative of an anxiolytic-like effect. In contrast, the GPR171 agonist MS0015203 had no significant effect on center time (Fisher's LSD; t(33)=0.29, p=0.77) . Neither compound altered locomotor activity as measured by total distance traveled (F(2, 21)=0.63, p=0.54), confirming that the increased center time is not a byproduct of motor stimulation .

anxiety-like behavior open field test GPR171 antagonist in vivo pharmacology

Intra-BLA MS21570 Reduces Contextual Fear Conditioning: A Brain-Region-Specific Effect Not Replicated by Systemic Agonist

Bilateral intra-BLA administration of MS21570 significantly increased open arm time on the elevated plus maze (t(29)=2.10, p<0.05) without affecting locomotor activity (t(24)=1.61, p=0.12). Critically, when administered before and immediately following fear conditioning, intra-BLA MS21570 significantly attenuated freezing measured 24 hours later (t(20)=2.18, p<0.05) . Systemic MS0015203 did not alter freezing in the contextual fear conditioning paradigm (F(2, 36)=0.11, p=0.89), nor did systemic MS21570 (p=0.89), highlighting that the fear-conditioning effect requires BLA-specific GPR171 blockade not achievable with systemic agonist administration .

fear conditioning basolateral amygdala intracranial administration GPR171 PTSD

Feeding Behavior Modulation: MS21570 Blocks AgRP Neuron-Driven Hyperphagia, Contrasting with Agonist MS0015203

In a DREADD-based chemogenetic model, MS21570 (3.5 mg/kg, i.p.) administered 15 minutes prior to CNO (1 mg/kg, i.p.) significantly attenuated the CNO-mediated increase in food intake driven by AgRP neuron activation . MS21570 alone, without DREADD stimulation, did not alter feeding over 8 hours in mice on normal chow diet (t(19)=1.54, p=0.14), confirming absence of intrinsic effect on basal feeding . In contrast, the GPR171 agonist MS0015203 administered peripherally increased food intake and body weight in mice, effects that were significantly attenuated in GPR171-knockdown animals .

feeding behavior AgRP neurons DREADD GPR171 antagonist appetite regulation

MS21570 Optimal Research Application Scenarios for Neuroscience, Immunology, and Pain Pharmacology


Neuroscience: Probing the BigLEN-GPR171 System in Anxiety and Fear Circuitry

MS21570 is the only small-molecule tool available to pharmacologically block GPR171 in anxiety and fear conditioning paradigms. Its demonstrated ability to increase center time in the open field test upon systemic administration (5 mg/kg i.p., p<0.05) and to reduce fear memory consolidation upon intra-BLA injection (p<0.05) makes it essential for studies of the BigLEN-GPR171 axis in the basolateral amygdala . Researchers studying PTSD-relevant circuits or anxiety disorders should use MS21570 for acute, reversible GPR171 blockade as a complementary approach to lentiviral knockdown.

Feeding and Metabolism Research: Dissecting GPR171-Mediated Appetite Regulation

For appetite studies, MS21570 uniquely enables pharmacological blockade of GPR171 without the confounding orexigenic effects of GPR171 agonists. Its ability to attenuate CNO-mediated food intake increases at 3.5 mg/kg i.p. without affecting basal feeding (p=0.14) confirms suitability for loss-of-function feeding experiments . In contrast, MS0015203 stimulates food intake and weight gain, making it unsuitable for experiments requiring GPR171 pathway inhibition .

Immuno-Oncology: GPR171 Blockade to Enhance Antitumor T Cell Immunity

GPR171 functions as a co-inhibitory T cell checkpoint; blockade of GPR171 signaling by an antagonist promotes antitumor T cell immunity and enhances immune checkpoint blockade therapies . While the Fujiwara et al. (2021) study references GPR171 antagonism as a therapeutic strategy, MS21570 represents the most thoroughly characterized small-molecule antagonist for preclinical validation of GPR171 as an immuno-oncology target.

Pain Pharmacology: Modulating Mu-Opioid Receptor Signaling via GPR171

GPR171 antagonism has been shown to reduce mu-opioid receptor signaling and morphine-induced antinociception, whereas GPR171 agonism enhances it . MS21570 serves as the antagonist tool of choice for experiments exploring GPR171–mu-opioid receptor crosstalk in the periaqueductal gray, where GPR171 is expressed in GABAergic neurons . Its selectivity profile against the mu-opioid receptor itself (no effect on DAMGO-mediated [35S]GTPγS binding) ensures that observed effects are mediated through GPR171 rather than direct opioid receptor engagement.

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